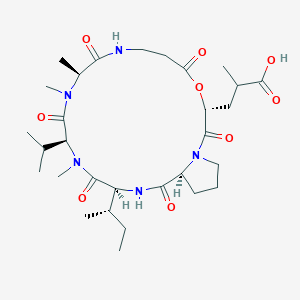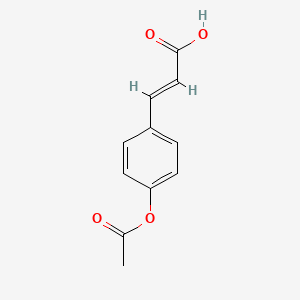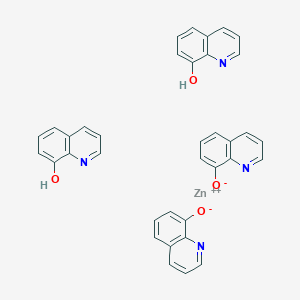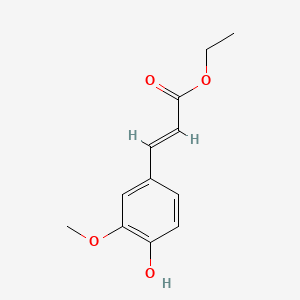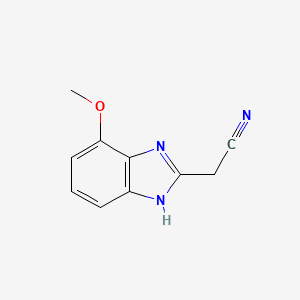
2-(Cyanomethyl)-4-methoxybenzimidazole
概要
説明
2-(Cyanomethyl)-4-methoxybenzimidazole: is a heterocyclic compound that features a benzimidazole core substituted with a cyanomethyl group at the 2-position and a methoxy group at the 4-position. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.
作用機序
Target of Action
Benzimidazole derivatives have been known to interact with a variety of biological targets, including enzymes and receptors involved in various cellular processes .
Mode of Action
It’s worth noting that benzimidazole derivatives have been reported to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the transmetalation of formally nucleophilic organic groups from boron to palladium .
Biochemical Pathways
Benzimidazole derivatives have been associated with a variety of biochemical pathways, including those involved in cell division, intracellular transport, and cell shape maintenance .
Pharmacokinetics
It’s worth noting that benzimidazole derivatives, in general, have been reported to have high oral bioavailability and short plasma half-life . These properties suggest that 2-(Cyanomethyl)-4-methoxybenzimidazole may also exhibit similar pharmacokinetic characteristics.
Result of Action
Benzimidazole derivatives have been associated with a wide range of biological activities, including antiviral, antibacterial, anticancer, antifungal, and anti-hiv activities .
Action Environment
It’s worth noting that the efficacy of benzimidazole derivatives in sm coupling reactions is influenced by the reaction conditions, including the stability of the organoboron reagents and their rapid transmetalation with palladium (ii) complexes .
生化学分析
Biochemical Properties
2-(Cyanomethyl)-4-methoxybenzimidazole plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to DNA, potentially affecting gene expression and cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, altering their structure and function. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors or directly binding to DNA .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods, but it may degrade under extreme pH or temperature conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged inhibition of enzyme activity or persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal or beneficial effects, such as mild enzyme inhibition or slight modulation of gene expression . At higher doses, it can cause toxic or adverse effects, including significant enzyme inhibition, disruption of cellular processes, and potential cytotoxicity . Threshold effects are often observed, where a specific dosage level triggers a marked change in the compound’s impact on biological systems .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which facilitate its biotransformation into various metabolites . These metabolic processes can affect the compound’s activity and toxicity. Additionally, this compound can influence metabolic flux and metabolite levels, potentially altering the balance of metabolic pathways in which it participates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyanomethyl)-4-methoxybenzimidazole typically involves the cyclization of appropriate precursors.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the cyanomethyl group can yield primary amines.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides under acidic or basic conditions are commonly employed.
Major Products:
Oxidation: 4-methoxybenzimidazole-2-carboxylic acid.
Reduction: 2-(Aminomethyl)-4-methoxybenzimidazole.
Substitution: Various substituted benzimidazoles depending on the electrophile used.
科学的研究の応用
Chemistry: 2-(Cyanomethyl)-4-methoxybenzimidazole is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical modifications .
Biology and Medicine: Research is ongoing to explore its efficacy in various therapeutic areas .
Industry: In the industrial sector, this compound is used in the development of functional materials, including dyes and catalysts. Its stability and reactivity make it a valuable component in various industrial processes .
類似化合物との比較
- 2-(Cyanomethyl)benzimidazole
- 4-Methoxybenzimidazole
- 2-(Aminomethyl)-4-methoxybenzimidazole
Comparison: 2-(Cyanomethyl)-4-methoxybenzimidazole is unique due to the presence of both the cyanomethyl and methoxy groups, which confer distinct chemical and biological properties. Compared to 2-(Cyanomethyl)benzimidazole, the methoxy group enhances its solubility and reactivity. In contrast to 4-Methoxybenzimidazole, the cyanomethyl group provides additional sites for chemical modification and potential biological activity .
特性
IUPAC Name |
2-(4-methoxy-1H-benzimidazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-14-8-4-2-3-7-10(8)13-9(12-7)5-6-11/h2-4H,5H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMVNRIJSTIGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C(N2)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301271059 | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
317817-41-7 | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=317817-41-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Methoxy-1H-benzimidazole-2-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301271059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







